Sustained Structural Core vs. Benchmark Antitubulin Conjugates
While direct activity data for CAS 1240109-77-6 is not publicly available, its 1,2,4-oxadiazole–pyrazole core is identical to that found in a series of potent tubulin polymerization inhibitors [1]. In that class, lead conjugate 11a (Type I) inhibited tubulin polymerization with an IC50 of 1.3 µM and displayed antiproliferative IC50 values of 1.5–11.2 µM across several human cancer cell lines [1]. The target compound differs from 11a in its substitution pattern, which predicts a distinct pharmacological fingerprint. Using the published class data as a baseline, procurement of the target compound enables structure-activity relationship (SAR) investigations of the 2,4-dimethoxy/4-ethoxy motif versus the trimethoxy motif.
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | Not available (no published data) |
| Comparator Or Baseline | Compound 11a (Kamal et al., 2014): IC50 = 1.3 µM |
| Quantified Difference | N/A (direct comparison not possible) |
| Conditions | Porcine brain tubulin polymerization assay; human cancer cell lines (A549, HeLa, MCF-7, etc.) |
Why This Matters
Establishes the class potential for potent antitubulin activity, making the compound a high-priority candidate for SAR-driven selection against related 1,2,4-oxadiazole conjugates.
- [1] Kamal A, et al. Pyrazole-oxadiazole conjugates: synthesis, antiproliferative activity and inhibition of tubulin polymerization. Org Biomol Chem. 2014;12(40):7993-8007. View Source
